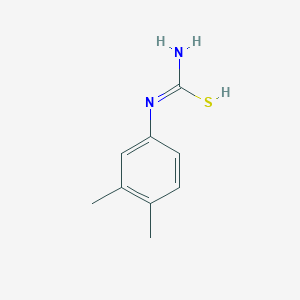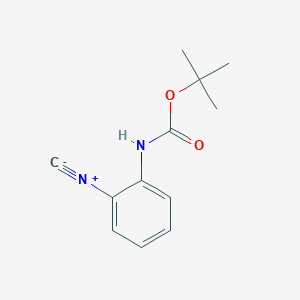
2-Isocyano-5-chlorobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-5-chlorobenzotrifluoride is an organic compound with the molecular formula C8H3ClF3N It is characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with a chlorine atom and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-5-chlorobenzotrifluoride typically involves the reaction of 2-amino-5-chlorobenzotrifluoride with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyano group. The general reaction scheme is as follows:
C8H4ClF3NH2+POCl3→C8H3ClF3NC+HCl+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyano-5-chlorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions with electrophiles such as halogens and acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) or hydrochloric acid (HCl) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.
Electrophilic Addition: Products include halogenated or protonated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-Isocyano-5-chlorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isocyano-5-chlorobenzotrifluoride involves the covalent modification of target proteins. The isocyano group reacts with nucleophilic residues such as cysteine in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial activity, where it targets essential metabolic enzymes in bacteria, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-isocyanobenzene
- 2-Tolylisocyanide
- 4-Chloro-2-methylphenyl isocyanide
Uniqueness
2-Isocyano-5-chlorobenzotrifluoride is unique due to the presence of both an isocyano group and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other isocyanobenzene derivatives. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWXFYXZGOIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)







![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)


